molecular formula C27H40O6 B13916055 (5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid

(5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid

Cat. No.: B13916055
M. Wt: 460.6 g/mol
InChI Key: JBKAGLHPUJBTTD-CDEWRRIQSA-N
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Description

(5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as oxidation, reduction, and substitution. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, with considerations for environmental and safety regulations. The use of automated systems and continuous monitoring ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include enzymes, receptors, and signaling molecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cholestane derivatives and related steroids, such as:

    Cholesterol: A well-known steroid with a similar core structure but different functional groups.

    Corticosteroids: A class of steroids with anti-inflammatory properties.

    Bile Acids: Steroid acids found in bile, with structures related to cholestane.

Uniqueness

What sets (5alpha)-11-dioxo-7,15-dihydroxy-4,4,14-trimethyl-3-Chol-8-en-24-oic acid apart is its unique combination of functional groups and its specific biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

(4R)-4-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,20+,25+,26-,27+/m1/s1

InChI Key

JBKAGLHPUJBTTD-CDEWRRIQSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O

Canonical SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Origin of Product

United States

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